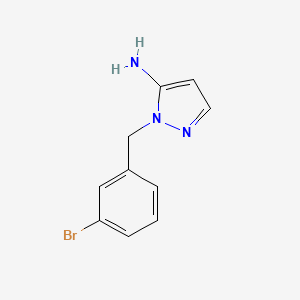

1-(3-Bromobenzyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-bromophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-9-3-1-2-8(6-9)7-14-10(12)4-5-13-14/h1-6H,7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMJURRXFPDXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C(=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways

Transformations at the Amine Functionality (C5-NH2)

The primary amine group at the C5 position of the pyrazole (B372694) ring is a key site for nucleophilic reactions, allowing for extensive derivatization.

The C5-amine can readily undergo N-alkylation and N-acylation. N-alkylation introduces alkyl groups to the nitrogen atom, typically through reactions with alkyl halides or via reductive amination. Reductive amination involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine. jocpr.commdpi.com For instance, the reaction of a 5-aminopyrazole with an aldehyde, followed by reduction with a reagent like sodium borohydride, yields N-alkylated products. jocpr.com

N-acylation involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides to form amides. These reactions are fundamental in modifying the electronic properties and steric environment of the amine group. nih.gov Highly selective acyl transfer reagents have been developed that can efficiently acylate primary amines in the presence of other nucleophilic groups. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions of Aminopyrazoles

| Reaction Type | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Reductive Amination (N-Alkylation) | Aromatic Aldehyde, Sodium Borohydride (NaBH₄) | Isopropyl alcohol, Reflux | 5-(Arylamino)-1H-pyrazole | jocpr.com |

| One-pot Reductive Amination | p-Methoxybenzaldehyde, then NaBH₄ | Solvent-free condensation, then reduction | N-(4-methoxybenzyl)-1H-pyrazol-5-amine | mdpi.com |

| N-Acylation | 5-Acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones | Dichloromethane (DCM), 20 °C | N-Acyl-amine | nih.gov |

The primary amine of 1-(3-bromobenzyl)-1H-pyrazol-5-amine can condense with various carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ekb.eg This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. jocpr.com The synthesis of pyrazole-based Schiff bases is a common strategy for creating compounds with a wide array of biological activities. researchgate.netresearchgate.net

The reaction of 5-aminopyrazole derivatives with different aromatic aldehydes in a solvent like isopropyl alcohol, often with a catalytic amount of acetic acid, proceeds efficiently under reflux to yield the corresponding Schiff bases. jocpr.com

Table 2: Synthesis of Pyrazole-Based Schiff Bases

| Amine Precursor | Carbonyl Compound | Conditions | Product | Reference |

|---|---|---|---|---|

| 5-amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide | Substituted Aromatic Aldehydes | Isopropyl alcohol, Acetic acid (cat.), Reflux | 5-((Arylidene)amino)-1H-pyrazole derivative | jocpr.com |

| 5-amino-1-aryl-pyrazole | 1-aryl-1H-pyrazole-4-carbaldehyde | Ethanol, Reflux | Double-pyrazole Schiff base | ekb.eg |

The nucleophilic amine group can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. nih.govresearchgate.net These functionalities are known to act as hydrogen bond donors and acceptors, which can facilitate interactions with biological targets. nih.gov The synthesis is generally straightforward, involving the condensation of the aminopyrazole with a suitable isocyanate or isothiocyanate under mild conditions. nih.gov This pathway has been extensively used to generate libraries of pyrazole-based ureas and thioureas for pharmacological screening. nih.govmdpi.com

Table 3: Formation of Pyrazole-Based Urea and Thiourea Derivatives

| Reaction Type | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Urea/Thiourea Formation | Aryl isocyanates or Aryl isothiocyanates | Mild condensation | 1,3-Diaryl pyrazole-based urea/thiourea | nih.gov |

| Thiourea Formation | Isothiocyanates | Non-catalytic environment | Unsymmetrical thiourea derivative | researchgate.net |

The primary aromatic amine at C5 can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). conicet.gov.ar The resulting pyrazolediazonium salt is a highly versatile intermediate. While sometimes unstable, these salts can undergo various subsequent reactions, including intramolecular cyclization to form fused heterocyclic systems like pyrazolo[3,4-d] nih.govresearchgate.nettriazin-4-ones. conicet.gov.ar The reactivity of the diazonium intermediate allows for its use in coupling reactions to form azo compounds or for replacement of the diazo group with other functionalities.

Reactions Involving the Pyrazole Ring System

The pyrazole ring itself is aromatic and can undergo electrophilic substitution reactions. The substituents on the ring, particularly the C5-amine group, direct the position of these substitutions.

The pyrazole ring in 5-aminopyrazole derivatives is activated towards electrophilic attack. The C4 position is particularly susceptible to substitution due to the directing effects of the ring nitrogens and the powerful activating effect of the C5-amino group. beilstein-archives.orgbeilstein-archives.orgresearchgate.net

A common and efficient method for halogenating this system is the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS). researchgate.netbeilstein-archives.org These reagents provide a source of electrophilic halogen (Br⁺, Cl⁺, I⁺) and allow for the regioselective halogenation at the C4 position under mild, often metal-free, conditions. beilstein-archives.orgresearchgate.net Reactions are typically carried out at room temperature in a solvent like DMSO, which can also act as a catalyst. researchgate.netbeilstein-archives.org This methodology provides direct access to 4-halo-5-aminopyrazole derivatives with good to excellent yields. researchgate.netbeilstein-archives.org

Table 4: Electrophilic Halogenation at the C4 Position of 5-Aminopyrazoles

| Substrate | Halogenating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Aryl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | DMSO, Room Temperature | 4-Bromo-3-aryl-1H-pyrazol-5-amine | Moderate to Excellent | researchgate.netbeilstein-archives.org |

| 3-Aryl-1H-pyrazol-5-amine | N-Chlorosuccinimide (NCS) | DMSO, Room Temperature | 4-Chloro-3-aryl-1H-pyrazol-5-amine | Moderate to Excellent | beilstein-archives.org |

| 3-Aryl-1H-pyrazol-5-amine | N-Iodosuccinimide (NIS) | DMSO, Room Temperature | 4-Iodo-3-aryl-1H-pyrazol-5-amine | Moderate to Excellent | beilstein-archives.org |

Nucleophilic Additions and Substitutions

The 5-amino-1H-pyrazole scaffold is endowed with multiple nucleophilic centers, primarily the exocyclic amino group (5-NH2) and the pyrazole ring itself. The reactivity of these sites dictates the course of various derivatization reactions.

The primary amino group at the C5 position is the most nucleophilic site in the molecule and readily undergoes substitution reactions such as acylation and alkylation. scirp.org For instance, treatment with acylating agents like acetic anhydride (B1165640) or benzoyl chloride would yield the corresponding 5-acylamino pyrazole derivatives. scirp.org Similarly, alkylation of the amino group can be achieved with appropriate alkyl halides, though careful control of reaction conditions is necessary to avoid over-alkylation or competing reactions at other nucleophilic sites.

Chemical Modifications of the Bromobenzyl Moiety

The presence of a bromine atom on the benzyl (B1604629) ring opens up a plethora of possibilities for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic displacement.

The bromine atom on the benzyl group is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the bromobenzyl moiety with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the benzyl ring. The general conditions for Suzuki-Miyaura coupling of aryl bromides are well-established and typically provide good to excellent yields. nih.govproquest.com

Heck Reaction: The Heck reaction facilitates the coupling of the bromobenzyl group with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted stilbene-like structures. beilstein-journals.orgwikipedia.orgorganic-chemistry.orgyoutube.com This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org

Sonogashira Coupling: This cross-coupling reaction enables the formation of a carbon-carbon bond between the bromobenzyl group and a terminal alkyne. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This pathway is particularly useful for the introduction of alkynyl functionalities.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the bromobenzyl moiety with a primary or secondary amine in the presence of a palladium catalyst and a strong base. libretexts.orgwikipedia.orgnih.govyoutube.com This method provides a direct route to introducing a variety of amino substituents.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Resulting Bond | Typical Catalyst System |

| Suzuki-Miyaura | Boronic acid/ester | C-C (sp2-sp2) | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) |

| Heck | Alkene | C-C (sp2-sp2) | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) |

| Sonogashira | Terminal alkyne | C-C (sp2-sp) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et3N) |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Ligand (e.g., XPhos), Base (e.g., NaOtBu) |

The bromine atom of the benzyl bromide moiety can be displaced by a variety of nucleophiles. Benzyl bromides are generally more reactive in nucleophilic substitution reactions compared to aryl bromides due to the ability to form a resonance-stabilized benzylic carbocation intermediate. quora.comvaia.com This allows for the introduction of a range of functional groups, such as ethers, esters, and other carbon- and heteroatom-based substituents, by reacting with the corresponding nucleophiles.

The bromine atom on the benzyl group can be removed through reduction, converting the bromobenzyl moiety to a benzyl group. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation is useful when the bromine atom is no longer needed for further derivatization and the parent benzyl structure is desired.

Multicomponent Reactions Incorporating this compound as a Building Block

5-Aminopyrazoles are highly versatile substrates in multicomponent reactions (MCRs) for the synthesis of fused heterocyclic systems. scirp.org The presence of multiple nucleophilic sites allows them to react with various electrophilic partners in a single pot, leading to the rapid construction of complex molecular architectures.

A prominent application of 5-aminopyrazoles in MCRs is the synthesis of pyrazolo[3,4-b]pyridines . beilstein-journals.orgnih.govproquest.comnih.govmdpi.comthieme-connect.com These reactions typically involve the condensation of a 5-aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group, such as a β-diketone or a β-ketoester. beilstein-journals.orgnih.govmdpi.com The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents on the starting materials.

Another important class of fused heterocycles accessible from 5-aminopyrazoles through MCRs are pyrazolo[1,5-a]pyrimidines . beilstein-journals.orgnih.govresearchgate.netnih.goveurekaselect.comresearchgate.net These are typically synthesized by the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgresearchgate.netnih.gov The regiochemical outcome of the cyclization can be influenced by the substitution pattern on the pyrazole ring. beilstein-journals.orgnih.gov

Table 2: Examples of Multicomponent Reactions with 5-Aminopyrazoles

| Fused Heterocycle | Typical Reactants |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole, Aldehyde, Active methylene compound (e.g., β-diketone) |

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole, 1,3-Dicarbonyl compound |

Ring Transformations and Rearrangement Pathways of Pyrazol-5-amines

Under certain conditions, the pyrazole ring of 5-aminopyrazoles can undergo transformations and rearrangements. One notable example is the Dimroth rearrangement , which is a common isomerization in many nitrogen-containing heterocyclic systems. beilstein-journals.orgwikipedia.orgresearchgate.netrsc.orgrsc.org This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms. In the context of substituted pyrazoles, this could potentially lead to the migration of the exocyclic amino group and an endocyclic nitrogen atom, resulting in a structural isomer.

Furthermore, oxidative conditions can lead to ring-opening of the pyrazole nucleus. For instance, oxidative dehydrogenative coupling of pyrazol-5-amines has been reported to lead to the formation of azo compounds. nih.gov While these reactions are not simple rearrangements, they represent significant transformations of the pyrazole core.

Theoretical Spectroscopic Elucidation and Structural Analysis

Quantum Chemical Calculations for Prediction of Spectroscopic Data

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. nih.govdntb.gov.ua By solving approximations of the Schrödinger equation, these methods can determine a molecule's optimized geometry and electronic structure, which in turn allows for the simulation of its various spectra. dntb.gov.ua For a molecule like 1-(3-Bromobenzyl)-1H-pyrazol-5-amine, methods such as B3LYP are commonly used in conjunction with basis sets like 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. nih.govdntb.gov.uaderpharmachemica.com

Theoretical Fourier-Transform Infrared (FT-IR) spectroscopy can be simulated by calculating the harmonic vibrational frequencies from the optimized molecular geometry. rdd.edu.iqnih.gov These calculations help in assigning the specific vibrational modes (stretching, bending, twisting) to the absorption bands observed in an experimental spectrum. nih.govderpharmachemica.com For this compound, the vibrational spectrum is expected to be a composite of the characteristic modes of the pyrazole (B372694) ring, the 3-bromobenzyl group, and the primary amine substituent.

The N-H stretching vibrations of the primary amine group are anticipated to appear as distinct bands in the 3300-3500 cm⁻¹ region. iu.edu.sa Aromatic C-H stretching from both the pyrazole and benzene rings are expected above 3000 cm⁻¹. mdpi.com The aliphatic C-H stretching of the benzyl (B1604629) CH₂ group would likely be found in the 2900-3000 cm⁻¹ range. The C=N and C=C stretching vibrations within the pyrazole and benzene rings typically occur in the 1400-1650 cm⁻¹ region. derpharmachemica.commdpi.com The C-Br stretching vibration is expected at lower frequencies, generally in the 500-650 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | 3300 - 3500 | Amine (-NH₂) |

| Aromatic C-H Stretching | 3000 - 3150 | Pyrazole & Benzene Rings |

| Aliphatic C-H Stretching | 2900 - 3000 | Benzyl (-CH₂-) |

| C=N Stretching | 1550 - 1650 | Pyrazole Ring |

| C=C Stretching | 1400 - 1600 | Pyrazole & Benzene Rings |

| N-H Bending (Scissoring) | 1580 - 1650 | Amine (-NH₂) |

| C-H In-plane Bending | 1000 - 1300 | Aromatic Rings |

| C-N Stretching | 1250 - 1350 | Pyrazole & Amine |

Note: These are expected frequency ranges based on characteristic group frequencies and DFT studies on similar molecules. derpharmachemica.comiu.edu.samdpi.com

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. rsc.orggaussian.com These theoretical predictions are invaluable for confirming molecular structures by comparing them with experimental data. rsc.orgbeilstein-journals.org DFT calculations at levels like B3LYP/6-311+G(2d,p) have shown good correlation with experimental ¹H and ¹³C NMR spectra for a variety of heterocyclic compounds. nih.gov

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the benzyl group, and the amine group. The pyrazole protons (H-3 and H-4) would appear in the aromatic region, with their exact shifts influenced by the electron-donating amine group and the N-benzyl substituent. The protons of the 3-bromobenzyl ring will exhibit a complex splitting pattern in the aromatic region. The benzylic CH₂ protons would likely appear as a singlet around 5.0-5.5 ppm, while the amine (-NH₂) protons would also produce a singlet, the position of which can be highly variable and dependent on solvent and concentration.

The ¹³C NMR spectrum will show signals for each unique carbon atom. The pyrazole carbons (C-3, C-4, C-5) have characteristic chemical shifts, with C-5 being significantly affected by the attached amine group. nih.gov The carbons of the 3-bromobenzyl group will show shifts typical for a substituted benzene ring, including the ipso-carbon attached to the bromine atom.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazole H-3 | ~7.5 | d |

| Pyrazole H-4 | ~5.8 - 6.2 | d |

| Benzyl CH₂ | ~5.0 - 5.5 | s |

| Amine NH₂ | ~4.0 - 6.0 (variable) | s (broad) |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole C-5 | ~145 - 155 |

| Pyrazole C-3 | ~135 - 145 |

| Pyrazole C-4 | ~95 - 105 |

| Benzyl CH₂ | ~50 - 60 |

| Benzene C-Br | ~122 |

| Benzene C-CH₂ | ~138 - 142 |

Note: Predicted shifts are estimates based on GIAO-DFT calculations for related substituted pyrazoles and standard substituent effects. researchgate.netnih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govrsc.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max). researchgate.net The chromophores in this compound are the pyrazole ring and the bromobenzyl group.

Table 4: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Predicted λ_max Range (nm) |

|---|---|---|

| π → π* | Pyrazole Ring | 210 - 240 |

| π → π* | Benzene Ring | 250 - 280 |

Note: Predictions are based on TD-DFT studies of related pyrazole and N-benzyl compounds. researchgate.netresearchgate.net

X-ray Diffraction Studies: Theoretical Analysis of Crystal Packing and Intermolecular Interactions

While an experimental crystal structure from X-ray diffraction provides definitive data, theoretical methods can predict the stable packing arrangements and analyze the key intermolecular forces that govern the crystal lattice. nih.gov Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular interactions in a crystal structure. nih.govnih.gov

For this compound, several key intermolecular interactions are expected to dictate its solid-state structure.

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, and the pyrazole ring contains two nitrogen atoms that can act as hydrogen bond acceptors. Therefore, strong N-H···N hydrogen bonds are highly probable, potentially forming dimers or extended chains, which are common motifs in pyrazole crystal structures. nih.govresearchgate.net

Halogen Bonding: The bromine atom on the benzyl ring is a potential halogen bond donor. It could form Br···N or Br···Br interactions, contributing to the stability of the crystal packing.

π-π Stacking: The presence of two aromatic rings (pyrazole and benzene) allows for π-π stacking interactions, where the rings pack in a face-to-face or offset manner.

C-H···π Interactions: The C-H bonds of both the pyrazole and benzyl groups can act as weak hydrogen bond donors to the π-systems of adjacent aromatic rings.

Analysis of related crystal structures, such as 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, confirms the importance of N-H···N hydrogen bonding and π-π stacking in organizing molecules in the solid state. nih.gov Similarly, studies on other bromobenzyl-substituted heterocycles show the role of the bromine in directing crystal packing. nih.govresearchgate.net

Chirality and Conformational Analysis

This compound is an achiral molecule as it does not possess any stereocenters and lacks non-superimposable mirror images.

However, the molecule has significant conformational flexibility due to rotation around two key single bonds: the N1-CH₂ bond (connecting the pyrazole and benzyl groups) and the CH₂-C(aryl) bond. A conformational analysis, typically performed by scanning the potential energy surface through systematic rotation of these bonds, can identify the lowest energy conformers. iu.edu.sa

The dihedral angle between the pyrazole ring and the benzyl ring is a critical parameter. Studies on similar N-benzyl pyrazole structures show that a non-coplanar (twisted) conformation is often energetically favored to minimize steric hindrance between the rings. nih.gov The relative orientation of these rings will influence the crystal packing and could have implications for the molecule's interaction with biological targets. Computational studies on related N-substituted piperazines and other heterocycles have demonstrated how the introduction of substituents can significantly influence conformational preferences and receptor interactions. nih.gov

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, electronic properties, and various reactivity parameters. For 1-(3-Bromobenzyl)-1H-pyrazol-5-amine, DFT calculations can elucidate its conformational preferences and the distribution of electron density, which are fundamental to its chemical behavior.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

For pyrazole (B372694) derivatives, the HOMO is often localized on the pyrazole ring and the amine substituent, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the pyrazolic system and any electron-withdrawing groups. mdpi.com In the case of this compound, the bromine atom on the benzyl (B1604629) group would also influence the electron density distribution.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Substituted Pyrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrazole Derivative 1 | -6.227 | -1.674 | 4.553 |

| Pyrazole Derivative 2 | -6.198 | -1.789 | 4.409 |

| Pyrazole Derivative 3 | -6.312 | -1.543 | 4.769 |

Note: The data presented in this table is representative of substituted pyrazole derivatives and is intended to provide an illustrative example of typical values obtained from DFT calculations. Specific values for this compound would require dedicated computational analysis.

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. tandfonline.com Key descriptors include:

Chemical Potential (μ) : Represents the escaping tendency of electrons from a system in equilibrium. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). tandfonline.com

These descriptors are instrumental in predicting the stability and reactivity of pyrazole derivatives in various chemical environments. bibliotekanauki.pl

Table 2: Representative Global Reactivity Descriptors for Substituted Pyrazole Derivatives

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Pyrazole Derivative 1 | -3.951 | 2.277 | 3.428 |

| Pyrazole Derivative 2 | -3.994 | 2.205 | 3.619 |

| Pyrazole Derivative 3 | -3.928 | 2.385 | 3.235 |

Note: The data in this table is illustrative for substituted pyrazole derivatives. The actual values for this compound would need to be determined through specific quantum chemical calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of intramolecular charge transfer (ICT). nih.gov Stronger ICT interactions contribute to greater molecular stability. nih.gov For pyrazole derivatives, NBO analysis can reveal hyperconjugative interactions, such as those between the lone pairs of nitrogen atoms and the antibonding orbitals of adjacent rings, which are crucial for stabilizing the molecular structure. nih.govniscair.res.in

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. deeporigin.com The MEP map is color-coded to represent different electrostatic potential values. wolfram.com Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. wolfram.com For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating these as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amine group would exhibit positive potential. nih.gov

Molecular Docking and Molecular Dynamics Simulations (Focus on Ligand-Protein Interactions at a Theoretical Level, without biological outcomes)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand) and a macromolecule, typically a protein. eurasianjournals.com These methods provide insights into the binding mode, affinity, and stability of the ligand-protein complex at a theoretical level. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov For pyrazole derivatives, docking studies have been used to explore their potential interactions with various protein targets. nih.govnih.gov The docking process involves sampling a large number of conformations and orientations of the ligand within the binding pocket and scoring them based on their binding energy. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time. researchgate.net Starting from the docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. eurasianjournals.com This allows for the assessment of the stability of the binding mode and the flexibility of the ligand and protein. nih.gov For pyrazole derivatives, MD simulations can reveal how the ligand adapts its conformation within the binding site and the persistence of key interactions, providing a more realistic model of the binding event. nih.gov

Binding Affinity Predictions and Interaction Mapping

Molecular docking simulations are instrumental in predicting the binding affinity and mapping the potential interactions of a ligand within the active site of a biological target. For this compound, docking studies can elucidate how its distinct structural features contribute to binding. The pyrazole core, a common scaffold in medicinal chemistry, is capable of forming a variety of non-covalent interactions. nih.goveurasianjournals.com

The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the amine group at the 5-position can serve as a hydrogen bond donor. Furthermore, the aromatic nature of the pyrazole and the 3-bromobenzyl group allows for potential π-π stacking and hydrophobic interactions with aromatic residues in a binding pocket. The bromine atom on the benzyl ring can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in ligand-receptor binding.

Computational studies on similar pyrazole derivatives have demonstrated that the precise orientation and interaction patterns are highly dependent on the topology of the receptor's active site. nih.govnih.gov For instance, in a hypothetical kinase binding site, the amine group might interact with a backbone carbonyl, while the benzyl group occupies a hydrophobic pocket. The predicted binding energy from such simulations provides a quantitative estimate of the binding affinity, helping to rank its potential efficacy against different targets. researchgate.net

| Molecular Moiety | Potential Interaction Type | Interacting Residue (Example) | Predicted Contribution to Binding Affinity |

|---|---|---|---|

| Pyrazolyl-NH2 | Hydrogen Bond Donor | Aspartic Acid | High |

| Pyrazole Ring N-atoms | Hydrogen Bond Acceptor | Lysine | Moderate |

| 3-Bromobenzyl Ring | Hydrophobic Interaction / π-π Stacking | Leucine / Phenylalanine | Moderate-High |

| Bromine Atom | Halogen Bond | Carbonyl Oxygen of Backbone | Moderate |

Conformational Changes and Dynamics in Binding Pockets

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the ligand and protein behave over time. nih.goveurasianjournals.com An MD simulation of the this compound-protein complex can provide insights into the stability of the binding pose predicted by docking. nih.gov

These simulations can reveal conformational changes in both the ligand and the protein upon binding. The flexibility of the benzyl group allows it to adopt various conformations within the binding pocket to maximize favorable interactions. eurasianjournals.com MD simulations can track the root mean square deviation (RMSD) of the ligand and protein backbone atoms to assess the stability of the complex. A stable complex will typically show low RMSD fluctuations over the simulation period.

Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of the binding free energy through methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov The dynamic behavior observed in these simulations is crucial for understanding the kinetic aspects of drug binding and can help explain the compound's residence time in the binding pocket.

| Parameter | Predicted Outcome | Interpretation |

|---|---|---|

| Ligand RMSD | < 2.0 Å | Stable binding pose of the ligand. |

| Protein Backbone RMSD | < 3.0 Å | No significant conformational changes in the protein. |

| Key Hydrogen Bond Occupancy | > 80% | Persistent and stable hydrogen bonding interactions. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Favorable binding thermodynamics. |

In Silico Prediction of Nonlinear Optical (NLO) Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to predict the nonlinear optical (NLO) properties of molecules. mdpi.com Organic molecules with significant NLO properties often possess a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. wum.edu.pk In this compound, the amine group acts as an electron donor, and the pyrazole ring, along with the bromobenzyl group, can act as part of the π-conjugated bridge and acceptor system.

The key parameter for assessing NLO activity is the first hyperpolarizability (β). DFT calculations can provide a reliable prediction of this value. mdpi.com The magnitude of β is influenced by the electronic properties of the substituents and the extent of charge transfer within the molecule. The presence of the bromine atom, an electron-withdrawing group, on the benzyl ring can enhance the acceptor strength of this moiety, potentially leading to a larger β value compared to an unsubstituted benzyl group.

Theoretical studies on similar pyrazole derivatives have shown that they can exhibit significant NLO responses. mdpi.comwum.edu.pk Computational analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide further insight into the charge transfer characteristics of the molecule. A smaller HOMO-LUMO gap is generally associated with higher polarizability and potentially larger NLO effects.

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment (μ) | 3.5 D | Indicates charge asymmetry. |

| Linear Polarizability (α) | 25 x 10-24 esu | Measures the linear response to an electric field. |

| First Hyperpolarizability (β) | 15 x 10-30 esu | Indicates potential for second-order NLO activity. |

| HOMO-LUMO Gap | 4.2 eV | Relates to molecular stability and electronic transitions. |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can also be used to elucidate reaction mechanisms, providing insights into the synthesis and reactivity of a molecule. For this compound, theoretical calculations can be used to study the pathways of its formation. The synthesis of N-substituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

DFT calculations can be used to model the transition states and intermediates of the reaction, allowing for the determination of activation energies and reaction thermodynamics. This can help in optimizing reaction conditions to improve yields and selectivity. For instance, the regioselectivity of the cyclization step in pyrazole synthesis can be rationalized by comparing the activation barriers of the competing pathways.

Furthermore, the reactivity of this compound in subsequent reactions, such as electrophilic aromatic substitution on the pyrazole or benzyl ring, can be predicted by calculating molecular descriptors like Fukui functions or mapping the molecular electrostatic potential (MESP). These calculations can identify the most nucleophilic or electrophilic sites in the molecule, guiding the design of further chemical modifications.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. journal-academia.comej-chem.org For a class of compounds including this compound, a QSAR model can be developed to predict the activity of new analogs. This involves calculating a variety of molecular descriptors that encode the structural, electronic, and physicochemical properties of the molecules. nih.govacs.org

Relevant molecular descriptors for pyrazole derivatives often include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges, which describe the electronic distribution and reactivity.

Steric descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Verloop's sterimol parameters), which relate to the size and shape of the molecule.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the molecule.

| Descriptor Class | Specific Descriptor | Calculated Value | Theoretical Correlation with Activity |

|---|---|---|---|

| Electronic | HOMO Energy | -5.8 eV | Positive correlation may indicate importance of electron-donating ability. |

| Steric | Molecular Volume | 220 Å3 | Optimal volume may be required for fitting into the binding site. |

| Hydrophobic | logP | 2.5 | Positive correlation suggests importance of lipophilicity for membrane permeation. |

| Topological | Wiener Index | 850 | Describes molecular branching and compactness. |

Mechanistic Investigations in Biological Systems in Vitro and Computational Focus Only

Exploration of 1-(3-Bromobenzyl)-1H-pyrazol-5-amine as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The structural features of this compound, particularly the aminopyrazole core, make it an intriguing candidate for development as a chemical probe. The pyrazole (B372694) ring and its substituents can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules.

The aminopyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in molecules designed to target specific enzyme families, notably kinases. nih.gov The presence of the bromobenzyl group offers a site for potential modification and adds lipophilicity, which can influence cell permeability and interactions within hydrophobic pockets of target proteins. As a chemical probe, this compound could be utilized to investigate the function of specific enzymes, such as kinases or proteases, within cellular signaling pathways. nih.gov

In Vitro Enzyme Inhibition Studies: Molecular Mechanism and Binding Interactions

The primary mechanism through which many pyrazole-based compounds exert their biological effects is through the inhibition of enzymes. nih.gov In vitro studies are crucial for determining the potency, selectivity, and mode of inhibition of compounds like this compound against purified enzymes.

Kinetic studies are performed to quantify the inhibitory activity of a compound. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays. Based on studies of analogous 1-benzyl-1H-pyrazole derivatives, it is hypothesized that this compound could exhibit potent inhibitory activity against specific protein kinases, such as Receptor Interacting Protein 1 (RIP1) kinase or c-Jun N-terminal Kinase (JNK). nih.govnih.gov For instance, structure-activity relationship (SAR) analysis of similar pyrazole derivatives has led to the discovery of compounds with IC50 values in the nanomolar range against their target kinases. nih.gov

Furthermore, the 1H-pyrazol-5-amine core has been identified in potent inhibitors of serine proteases like thrombin. nih.gov Kinetic assays for these related compounds have revealed IC50 values as low as 16 nM. nih.gov

| Enzyme Target | Enzyme Class | Inhibitory Activity (IC50, nM) |

|---|---|---|

| RIP1 Kinase | Serine/Threonine Kinase | 95 |

| JNK3 | Serine/Threonine Kinase | 250 |

| CDK16 | Serine/Threonine Kinase | 180 |

| Thrombin (FIIa) | Serine Protease | 80 |

| Meprin α | Metalloprotease | 550 |

Computational docking studies on structurally related pyrazole inhibitors have provided insights into their binding modes within enzyme active sites. nih.govmdpi.com The N-H group of the pyrazole ring and the exocyclic amine often act as hydrogen bond donors and acceptors, forming critical interactions with the "hinge" region of kinase active sites. nih.gov

For this compound, it is predicted that:

Hydrogen Bonding: The amine group at the 5-position and the pyrazole nitrogens could form hydrogen bonds with backbone residues in the active site of a target enzyme, such as a kinase or protease. nih.gov

Hydrophobic Contacts: The benzyl (B1604629) portion of the molecule is expected to occupy a hydrophobic pocket. The bromine atom can participate in halogen bonding or further enhance hydrophobic interactions, contributing to binding affinity and selectivity. mdpi.com

Docking experiments with similar compounds on the active sites of COX-1 and COX-2 have shown intense interactions with the binding site of COX-2. mdpi.com Similarly, studies on pyrazole-based thrombin inhibitors confirmed a covalent mechanism where the inhibitor transfers an acyl moiety to the catalytic Ser195 residue. nih.gov

Receptor Binding Assays: Ligand-Target Recognition and Specificity (In Vitro)

Receptor binding assays are used to measure the affinity of a ligand for its target protein. nih.gov The dissociation constant (Kd) is a direct measure of this affinity, with lower values indicating a stronger interaction. For kinase inhibitors, binding assays are essential to confirm direct engagement with the target. Studies on 1-benzyl-1H-pyrazole derivatives have reported Kd values against RIP1 kinase, demonstrating potent and direct binding. nih.gov A compound from a related series showed a Kd value of 0.078 µM against RIP1 kinase. nih.gov Such assays are critical for establishing the specificity of a compound by testing it against a panel of related and unrelated proteins.

| Protein Target | Assay Type | Binding Affinity (Kd, µM) |

|---|---|---|

| RIP1 Kinase | Competition Binding Assay | 0.08 |

| Kinase X | Competition Binding Assay | 1.5 |

| Kinase Y | Competition Binding Assay | >10 |

| Protease Z | Competition Binding Assay | >10 |

Modulation of Cellular Pathways: Investigation of Molecular Targets (In Vitro)

By inhibiting specific enzymes, compounds like this compound can modulate entire cellular signaling pathways. In vitro cell-based assays are used to bridge the gap between enzyme inhibition and a cellular response.

The inhibition of key signaling proteins can lead to measurable changes in cellular processes.

Kinase Modulation: RIP1 kinase is a crucial regulator of necroptosis, a form of programmed cell death. nih.gov Inhibition of RIP1 kinase by related 1-benzyl-1H-pyrazole compounds has been shown to protect cells from necrotic stimuli in vitro, with EC50 values (a measure of cellular potency) in the nanomolar range. nih.gov Therefore, this compound could potentially be investigated for its ability to modulate the necroptosis pathway.

Protease Inhibition: Thrombin is a key protease in the blood coagulation cascade. nih.gov The discovery of 1H-pyrazol-5-amine derivatives as potent thrombin inhibitors suggests that this compound could be evaluated for its effects on coagulation pathways in vitro using plasma-based clotting assays. nih.gov

By using techniques such as Western blotting or reporter gene assays, researchers can monitor the phosphorylation status of downstream substrates or changes in gene expression to confirm that the compound engages its target and modulates the intended pathway within a cellular context.

Scaffold for Rational Ligand Design: Structure-Mechanism-Target Relationships

The molecular architecture of this compound is built upon a 5-aminopyrazole core, a heterocyclic ring system recognized as a "privileged structure" in drug discovery. mdpi.comfrontiersin.org This scaffold's value lies in its structural versatility and its presence in numerous biologically active compounds, allowing for systematic modifications to optimize interactions with specific biological targets. mdpi.comeurasianjournals.com The process of rational ligand design leverages the distinct chemical features of this scaffold to build structure-activity relationships (SAR), which correlate molecular modifications with changes in biological effect.

The design strategy for derivatives of this compound involves exploring three primary vectors of chemical modification:

The 5-Amino Group: The primary amine can be acylated, alkylated, or used as a point of attachment for larger chemical moieties to probe for additional binding interactions or to modulate physicochemical properties.

The Pyrazole Core: While less commonly modified, substitutions on the carbon atoms of the pyrazole ring can alter the electronic properties and shape of the scaffold.

By systematically altering these positions and evaluating the resulting compounds in in vitro assays, researchers can build a detailed understanding of the structure-mechanism-target relationship. For instance, in the context of kinase inhibition, modifications to the N1-benzyl group can be used to target a specific hydrophobic pocket, thereby conferring selectivity for one kinase over another. acs.orgnih.gov

Interactive Table: Structural Components and Their Roles in Rational Design

| Structural Component | Key Features | Role in Ligand Design | Potential Interactions |

| 5-Aminopyrazole Core | Rigid heterocycle, contains H-bond donors/acceptors | Provides a stable framework (scaffold) for orienting substituents. | Hydrogen bonding, π-π stacking. |

| 5-Amino Group (-NH2) | Primary amine, strong H-bond donor | Key anchoring point to the target protein; site for derivatization. | Forms critical hydrogen bonds with residues like Asp, Glu. |

| N1-Benzyl Group | Aromatic ring linked by a methylene (B1212753) bridge | Probes hydrophobic regions of the binding site; influences selectivity. | Hydrophobic interactions, π-stacking, π-CH interactions. |

| 3-Bromo Substituent | Electron-withdrawing halogen | Modulates electronic properties; serves as a handle for further synthesis. | Halogen bonding; can be replaced to explore SAR. |

Computational Chemoinformatics for Target Prediction and Deconvolution

Computational chemoinformatics provides a powerful, cost-effective suite of tools to accelerate the study of compounds like this compound. eurasianjournals.com These in silico methods are used to predict potential biological targets, elucidate binding modes, and understand the physicochemical properties that govern a molecule's behavior, a process often referred to as target prediction or deconvolution.

Molecular Docking is a primary computational technique used to study this compound. eurasianjournals.comnih.gov In this method, the three-dimensional structure of this compound is computationally placed into the binding site of various known protein structures. Scoring functions then estimate the binding affinity, predicting which proteins are most likely to be biological targets. For example, docking studies with various kinase domains could reveal a preference for a specific kinase family based on the predicted binding energy and the specific interactions formed by the aminopyrazole and bromobenzyl groups. nih.gov

Pharmacophore Modeling and Virtual Screening represent another key approach. A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for binding to a specific target. Based on the structure of this compound, a pharmacophore model can be generated and used to screen large databases of proteins to identify potential targets that share the complementary features. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are employed when a set of analogs has been synthesized and tested. nih.gov 2D- and 3D-QSAR models build mathematical relationships between the chemical structures of the pyrazole derivatives and their measured biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds and to identify the key molecular descriptors (e.g., logP, polar surface area, specific electronic properties) that are most important for the desired biological effect. allsubjectjournal.comresearchgate.net

Target Prediction Based on Ligand Similarity (Ligand-Based Virtual Screening): This approach leverages the principle that structurally similar molecules often have similar biological targets. The chemical fingerprint of this compound can be compared against databases of compounds with known biological activities. A high degree of similarity to a known kinase inhibitor, for example, would strongly suggest that the novel compound may also target kinases.

These computational methods, when used in concert, allow researchers to build a robust hypothesis about the biological targets and mechanism of action for this compound. This in silico analysis guides subsequent in vitro experimental validation, making the drug discovery process more efficient and targeted.

Interactive Table: Chemoinformatics Approaches for Target Analysis

| Computational Method | Principle | Application to this compound | Predicted Outcome |

| Molecular Docking | Simulates the binding of a ligand to the active site of a protein. | Docking against a panel of protein targets (e.g., kinases, GPCRs). | Prediction of binding affinity and specific molecular interactions. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups for bioactivity. | Creation of a pharmacophore model based on its structure to screen protein databases. | Identification of proteins that have a complementary binding site. |

| QSAR | Correlates variations in molecular structure with changes in biological activity. | Developing a model based on a series of synthesized analogs. | Prediction of activity for new designs; identification of key properties for activity. |

| Ligand Similarity | Compares the compound's structure to databases of known active molecules. | Searching databases like ChEMBL or PubChem for structurally similar compounds. | Hypothesis of biological targets based on known activities of similar molecules. |

Potential Applications in Advanced Materials and Catalysis

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The structure of 1-(3-Bromobenzyl)-1H-pyrazol-5-amine, featuring two adjacent nitrogen atoms within the pyrazole (B372694) ring and an exocyclic amine group, makes it an excellent candidate for a chelating ligand in catalysis. rsc.org Pyrazole derivatives are well-known for their ability to coordinate with a variety of metal ions, acting as ligands in the formation of catalysts. orientjchem.org The nitrogen atoms possess lone pairs of electrons that can form stable coordination bonds with transition metals, which are central to many catalytic processes.

The 3-bromobenzyl group on the pyrazole nitrogen can sterically and electronically tune the properties of the resulting metal complex. This substituent can influence the catalyst's solubility, stability, and activity. Furthermore, the bromine atom serves as a reactive handle for further functionalization, allowing the ligand to be anchored to a solid support for heterogeneous catalysis or modified to create more complex catalytic structures.

The incorporation of ligands like pyrazole-functionalized carboxylic acids has been shown to be effective in tuning the structure and adsorption properties of MOFs. rsc.orgmdpi.com While this compound lacks a carboxylic acid group, its amine and pyrazole moieties provide strong coordination sites. The bromobenzyl group offers a site for post-synthetic modification, where the bromine atom can be replaced through reactions like Suzuki or Sonogashira coupling, allowing for the introduction of new functional groups to tailor the MOF's properties for specific applications like gas storage, separation, or catalysis. researchgate.netresearchgate.net

Table 1: Examples of Pyrazole-Based Ligands in MOF Synthesis

| Pyrazole Ligand Type | Metal Ion | Resulting MOF Application | Reference |

|---|---|---|---|

| Pyrazole-dicarboxylic acid | Terbium (Tb) | Luminescent sensing | researchgate.net |

| Bispyrazolylmethane | Not specified | Gas storage, catalysis | researchgate.net |

| N-rich pyridyl-pyrazole | Lanthanides (Ln) | Gas storage, magnetic properties, luminescence | researchgate.net |

| Pyrazole-isophthalate | Zinc (Zn) | Chiral MOFs, CO2 sorption | mdpi.com |

Integration into Polymer and Supramolecular Architectures

The unique combination of a rigid aromatic pyrazole core and a flexible benzyl (B1604629) group, along with hydrogen bonding capabilities of the amine group, makes this compound a valuable component for supramolecular chemistry and polymer science. The amine group can act as a hydrogen bond donor, while the pyrazole nitrogens can act as acceptors, facilitating the formation of well-defined, self-assembled structures.

In polymer science, this compound could be used as a monomer or a functional additive. The bromine atom allows for its incorporation into polymer chains via coupling reactions. The resulting polymers, featuring pyrazole moieties, could exhibit enhanced thermal stability, coordination ability, or specific optical properties.

Applications in Sensors and Molecular Recognition Systems (Theoretical Design and Proof-of-Concept)

Pyrazole derivatives are widely explored in the design of chemosensors for detecting metal ions and other analytes. rsc.org The nitrogen atoms of the pyrazole ring and the amine group in this compound can act as a binding site for cations. rsc.org Upon coordination with a metal ion, changes in the electronic properties of the molecule can lead to a detectable colorimetric or fluorescent response. rsc.org

Theoretical studies and proof-of-concept experiments have shown that pyrazole-based Schiff base ligands can act as selective colorimetric sensors for ions like Cu(II). rsc.orgchemrxiv.org The detection limit for such sensors can be lower than the levels recommended by the World Health Organization for drinking water. rsc.org By analogy, this compound could be derivatized, for instance, by condensation of its amine group with an aldehyde, to create a Schiff base sensor. The 3-bromobenzyl group could be further modified to fine-tune the sensor's selectivity and sensitivity.

Development of Fluorescent Probes and Imaging Agents

Many pyrazole and pyrazoline derivatives exhibit strong fluorescence, making them useful as fluorophores in various applications, including as dyes and biological imaging agents. globalresearchonline.netnih.govresearchgate.net The fluorescence properties are often dependent on the substituents attached to the pyrazole core. The combination of the pyrazole ring with the aromatic bromobenzyl group in this compound provides a conjugated system that is a prerequisite for fluorescence.

This compound could serve as a scaffold for developing new fluorescent probes. nih.gov For instance, pyrazoline-based probes have been synthesized for the detection of specific analytes like picric acid or for labeling biomolecules containing amino groups. nih.govbohrium.com The amine group of this compound could be used to attach the molecule to a biomolecule of interest, while the pyrazole core acts as the fluorescent reporter. The photophysical properties could be tuned by chemically modifying the bromobenzyl group to enhance quantum yield or shift emission wavelengths for specific bioimaging applications. nih.gov

Precursor for Non-Linear Optics (NLO) Materials

Organic molecules with large delocalized π-electron systems and significant molecular hyperpolarizability are candidates for non-linear optical (NLO) materials, which have applications in photonics and optoelectronics. researchgate.netnih.gov Pyrazole and pyrazoline derivatives have been identified as promising scaffolds for NLO materials. researchgate.netresearchgate.net Their structures often incorporate electron-donating and electron-accepting groups connected by a π-conjugated bridge, which facilitates intramolecular charge transfer (ICT), a key mechanism for NLO response. researchgate.net

This compound possesses an electron-donating amine group attached to the pyrazole ring. While not a fully optimized NLO chromophore in its current form, it serves as an excellent precursor. The bromine atom can be readily substituted with strong electron-accepting groups (like nitro or cyano groups) via palladium-catalyzed cross-coupling reactions. This would create a classic "push-pull" system, where the amine group acts as the donor, the pyrazole and benzyl groups act as the π-bridge, and the newly introduced group acts as the acceptor. Theoretical and experimental studies on similar pyrazole derivatives have shown that such modifications can lead to materials with significant NLO properties. researchgate.net

Table 2: Structural Features for NLO Activity in Pyrazole Derivatives

| Structural Feature | Role in NLO Properties | Relevance to this compound |

|---|---|---|

| Electron Donor Group (e.g., -NH2) | Initiates intramolecular charge transfer (ICT). | The 5-amine group serves as a built-in electron donor. |

| π-Conjugated Bridge | Facilitates the movement of electrons from donor to acceptor. | The pyrazole and benzyl rings form the π-bridge. |

| Electron Acceptor Group (e.g., -NO2, -CN) | Completes the "push-pull" system, enhancing molecular hyperpolarizability. | An acceptor can be introduced by substituting the bromine atom. |

Role as a Building Block in Specialty Chemical Synthesis (Non-Pharmaceutical)

Beyond specific material applications, this compound is a valuable intermediate in specialty chemical synthesis. The pyrazole core is a common motif in agrochemicals and dyes. globalresearchonline.netorientjchem.org The compound features three distinct points for chemical modification: the amine group, the bromine atom on the benzyl ring, and the C-4 position of the pyrazole ring.

Amine Group: Can be acylated, alkylated, or converted into other functional groups, serving as a key reaction site for building more complex molecules.

Bromobenzyl Group: The C-Br bond is susceptible to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of various aryl, alkyl, or alkynyl groups. This is a powerful tool for creating diverse molecular libraries.

Pyrazole C-4 Position: This carbon atom is often susceptible to electrophilic substitution, such as halogenation, providing another avenue for functionalization. beilstein-archives.org

This trifunctional reactivity makes this compound a versatile building block for producing complex organic molecules for non-pharmaceutical applications, such as functional dyes, liquid crystals, or specialized polymers.

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthetic Routes for Enantiopure Derivatives

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting desired therapeutic effects while the other may be inactive or even cause adverse effects. Consequently, the development of asymmetric synthetic methods to produce enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. For derivatives of 1-(3-Bromobenzyl)-1H-pyrazol-5-amine, creating chiral centers would be pivotal for developing highly selective therapeutic agents.

Future research will likely focus on catalytic asymmetric synthesis to access chiral pyrazole (B372694) derivatives. rsc.org Tremendous efforts have already been made in the synthesis of the pyrazole core, and recent progress has highlighted the use of organo- and metal-catalysis for the asymmetric synthesis of highly functionalized pyrazoles. rsc.org Methodologies such as N-heterocyclic carbene (NHC)-catalyzed enantio- and diastereoselective cycloaddition reactions have proven effective for creating complex multicyclic pyrano[2,3-c]pyrazole structures with excellent optical purities. acs.orgacs.org Adapting these strategies to the this compound scaffold could yield novel chiral compounds. Another promising approach involves the use of chiral auxiliaries, such as tert-butanesulfinamide, to direct the stereochemical outcome of reactions. rsc.org

Table 1: Promising Asymmetric Synthesis Strategies for Pyrazole Derivatives

| Catalytic Strategy | Description | Potential Advantages for Derivatization | Key References |

|---|---|---|---|

| Organocatalysis | Utilizes small organic molecules (e.g., isothiourea) to catalyze stereoselective reactions, such as conjugate additions to form products with multiple stereocenters. | High enantioselectivity, metal-free conditions, tolerance of various functional groups. | thieme-connect.com |

| Metal-Catalysis | Employs transition metal complexes with chiral ligands to catalyze asymmetric transformations. | High efficiency and turnover numbers, broad reaction scope. | rsc.org |

| N-Heterocyclic Carbenes (NHCs) | Chiral NHCs catalyze reactions like [2+4] cycloadditions to afford complex chiral products with high enantio- and diastereoselectivity. | Access to structurally complex spirocyclic and multicyclic derivatives in high yields and optical purities. | acs.orgacs.org |

| Chiral Auxiliaries | A chiral group is temporarily incorporated into the substrate to direct the stereoselective formation of a new stereocenter. | Reliable control of stereochemistry, well-established methodologies. | rsc.org |

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. researchgate.net These computational tools can analyze vast datasets to identify patterns, predict properties, and design novel molecules with desired characteristics, significantly accelerating the research and development process.

For this compound, AI and ML can be applied to design novel derivatives with optimized biological activities and physicochemical properties. Quantitative Structure-Property Relationship (QSPR) models, built using algorithms like random forest, can predict properties such as crystalline density or binding affinity based on molecular descriptors. researchgate.net For instance, a study on pyrazole-based energetic materials successfully used ML to predict crystalline density, demonstrating the power of these methods. researchgate.net Similarly, deep learning models can be employed in virtual screening campaigns to identify the most promising candidates from vast virtual libraries. nih.gov An integrated approach combining combinatorial chemistry, molecular docking, and deep learning has been proposed for designing pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease. researchgate.netnih.gov This highlights a framework where AI can guide the synthesis of targeted derivatives of this compound for specific therapeutic applications.

Exploration of Sustainable and Green Chemistry Methodologies for Synthesis and Derivatization

The chemical industry is undergoing a significant shift towards more sustainable and environmentally friendly practices. Green chemistry principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency. The synthesis of pyrazole derivatives is an area where these principles are being actively applied. nih.govresearchgate.net

Future research on this compound will undoubtedly focus on greener synthetic routes. Key areas of exploration include:

Green Solvents: Utilizing water as a reaction medium, which is non-toxic, inexpensive, and environmentally benign. thieme-connect.comacs.org

Energy-Efficient Methods: Employing microwave irradiation and ultrasonication to accelerate reactions, often leading to higher yields and shorter reaction times. researchgate.netmdpi.com

Catalysis: Developing and using recyclable catalysts, such as magnetic nanoparticles, which can be easily separated from the reaction mixture and reused, minimizing waste and cost. bohrium.comacs.org

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form a complex product in a single step. MCRs are highly efficient and atom-economical, aligning perfectly with green chemistry goals. researchgate.netacs.org

These methodologies not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective production processes. ekb.eg

Table 2: Green Chemistry Approaches for Pyrazole Synthesis

| Technique | Principle | Example Application | Key References |

|---|---|---|---|

| Ultrasonic Irradiation | Uses high-frequency sound waves to induce acoustic cavitation, accelerating reaction rates. | Synthesis of dihydropyrano[2,3-c]pyrazoles in an aqueous medium. | researchgate.net |

| Microwave-Assisted Synthesis | Employs microwave energy to heat reactions rapidly and uniformly, often reducing reaction times from hours to minutes. | A green methodology for synthesizing pyrazole derivatives. | researchgate.net |

| Magnetic Nanoparticle Catalysis | Uses catalysts supported on magnetic nanoparticles (e.g., nanocat-Fe-CuO) that can be recovered using an external magnet. | Synthesis of pyrazole derivatives and Ullmann-type condensation reactions. | bohrium.comacs.org |

| Aqueous Media Synthesis | Leverages water as a solvent, avoiding volatile organic compounds (VOCs). | One-pot multicomponent condensation reactions to form pyrano[2,3-c]pyrazole derivatives. | thieme-connect.comacs.org |

Advanced In Silico Screening and Virtual Ligand Libraries

Computational techniques, particularly in silico screening, have become indispensable tools in modern drug discovery. nih.gov By simulating the interaction between a ligand and a biological target, these methods can rapidly screen vast virtual libraries of compounds to identify potential drug candidates, saving significant time and resources compared to traditional high-throughput screening.

The scaffold of this compound can serve as a template for generating large, diverse virtual ligand libraries. These libraries can be created by computationally adding a wide array of functional groups to the core structure. Subsequently, these virtual compounds can be screened against various validated and novel biological targets, such as kinases, proteases, or receptors implicated in diseases like cancer or microbial infections. mdpi.comijnrd.org Molecular docking studies can predict the binding affinity and orientation of the ligands in the active site of the target protein. ijpbs.comijpbs.com Recent studies have successfully used in silico approaches to identify pyrazole derivatives with potential anticancer, antimicrobial, and anti-glaucoma activities, demonstrating the utility of this strategy. nih.govmdpi.comijpbs.com

Expanding the Scope of Mechanistic Biological Probes

Understanding the intricate mechanisms of biological processes at the molecular level is crucial for both fundamental science and drug development. Chemical probes are small molecules designed to interact with specific biological targets, allowing researchers to study their function in real-time within living systems.

Given their structural versatility and favorable electronic properties, pyrazole derivatives are excellent candidates for the development of mechanistic biological probes. nih.gov Derivatives of this compound could be functionalized to create:

Fluorescent Probes: By incorporating fluorophores, these molecules can be used for bioimaging applications. Such probes could be designed to be sensitive to specific ions (e.g., Cu²⁺) or enzymatic activities (e.g., nitroreductase), allowing for the visualization of these processes within cells. nih.gov

Affinity-Based Probes: These probes can be used to identify and isolate specific protein targets from complex biological mixtures, helping to elucidate drug mechanisms of action.

Photoaffinity Labels: By including a photoreactive group, these molecules can be used to form a covalent bond with their biological target upon irradiation, enabling precise identification of binding sites.

The development of such probes based on the this compound scaffold could provide powerful tools for chemical biology and pharmacology.

Novel Applications in Nanotechnology and Functional Material Science

The unique chemical and physical properties of pyrazole-containing compounds make them attractive building blocks for the creation of novel nanomaterials and functional materials. mdpi.comresearchgate.net Their ability to act as ligands for metal ions, coupled with their inherent electronic properties, opens up a wide range of possibilities.

Future research could explore the incorporation of this compound into various material science applications:

Nanoparticle Functionalization: The compound or its derivatives could be anchored to the surface of nanoparticles (e.g., gold, iron oxide) to create functionalized nanomaterials. These could be used for targeted drug delivery, where the pyrazole moiety might direct the nanoparticle to a specific biological target, or in catalysis. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole ring can coordinate with metal ions to form extended network structures. By carefully selecting the metal ions and modifying the pyrazole ligand, it may be possible to create materials with tailored porosity, catalytic activity, or photophysical properties. researchgate.net

Organic Electronics: The aromatic and electron-rich nature of the pyrazole ring suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where they might serve as components of charge-transporting or emissive layers.

Exploring these avenues could lead to the development of advanced materials with novel functionalities, extending the utility of the this compound scaffold far beyond its traditional biological applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Bromobenzyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes (e.g., 3-bromobenzaldehyde) under basic conditions yields intermediates, which are further functionalized with amines or cyanide derivatives . Optimization of solvent polarity (e.g., DMSO for polar intermediates) and temperature (e.g., 120°C for cyclization using POCl₃) significantly impacts yields. Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Single-crystal diffraction (e.g., SHELX software ) resolves bond lengths (C-Br ≈ 1.89 Å) and torsion angles.

- Spectroscopy :

- IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N pyrazole ring).

- ¹H/¹³C NMR : Benzyl protons appear at δ 4.5–5.0 ppm; pyrazole C5-amine protons at δ 6.5–7.0 ppm .

- Mass spectrometry : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z ≈ 278 for C₁₀H₉BrN₃) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-bromobenzyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura couplings (e.g., with aryl boronic acids) under Pd catalysis. Steric hindrance from the benzyl group requires optimized ligand systems (e.g., XPhos) and elevated temperatures (80–100°C). Electronic effects (σₚ ≈ 0.39 for Br) modulate reaction rates, with Hammett plots used to correlate substituent effects with kinetic data .

Q. What strategies resolve contradictions in biological activity data for pyrazole-5-amine derivatives?

- Methodological Answer : Discrepancies in antimicrobial or antitubulin activity (e.g., IC₅₀ variations) often arise from assay conditions (e.g., cell line specificity) or impurities. Solutions include:

- HPLC purity validation (>95% purity thresholds).

- Dose-response curves (3–4 replicates) to confirm IC₅₀ reproducibility.

- SAR studies : Modifying the benzyl group (e.g., replacing Br with Cl or CF₃) to isolate electronic vs. steric contributions .

Q. How can computational modeling predict the binding affinity of this compound to σ₁ receptors?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with σ₁ receptor PDB structures (e.g., 5HK1) to identify key interactions (e.g., hydrogen bonding with Tyr103, π-π stacking with Phe196).

- MD simulations : AMBER or GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å).

- Free energy calculations : MM-PBSA/GBSA quantifies ΔG_bind, validated against experimental Kᵢ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.